5-Chloro-3-methyl-1H-indazole
Overview
Description
5-Chloro-3-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
5-Chloro-3-methyl-1H-indazole is a type of indazole derivative . Indazole derivatives have been found to interact with various targets in the body, including tyrosine kinase , CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in cell biology and are involved in various diseases, including cancer .
Mode of Action
Indazole derivatives are known to bind with high affinity to multiple receptors . This binding can lead to the inhibition, regulation, and/or modulation of the activity of the target proteins . For example, in the case of tyrosine kinase, the indazole derivative binds effectively with the hinge region of the kinase .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, the inhibition of CHK1 and CHK2 kinases and h-sgk can impact the pathways involved in cell growth and proliferation . The exact downstream effects would depend on the specific target and the context within the cell.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the cells in which these targets are expressed. For example, if the compound inhibits a kinase involved in cell growth, it could potentially slow down or stop the growth of cells. This could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
5-Chloro-3-methyl-1H-indazole plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, reducing the production of pro-inflammatory mediators . Additionally, this compound has been shown to bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell survival . Furthermore, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as COX-2, inhibiting their catalytic activity and reducing the synthesis of inflammatory mediators . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The inhibition of specific kinases by this compound also plays a role in its anticancer activity, as it disrupts cell signaling pathways essential for tumor growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It can undergo degradation when exposed to extreme pH or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization in the therapeutic application of this compound to minimize adverse effects while maximizing its therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites . The compound’s interaction with metabolic enzymes underscores its potential impact on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells . The compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can localize to the nucleus, where it interacts with DNA and RNA, affecting gene expression and protein synthesis . It may also be found in the cytoplasm, where it interacts with enzymes and signaling proteins . Post-translational modifications and targeting signals can direct this compound to specific cellular compartments, influencing its biological activity .
Properties
IUPAC Name |
5-chloro-3-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXGCJNTVZAVLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672029 | |
Record name | 5-Chloro-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945265-09-8 | |
Record name | 5-Chloro-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.